4(3H)-Quinazolinone, 3-(m-fluorophenyl)-2-((((4-(m-tolyl)-1-piperazinyl)carbonyl)methyl)thio)-
CAS No.: 81262-80-8
Cat. No.: VC18452947
Molecular Formula: C27H25FN4O2S
Molecular Weight: 488.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81262-80-8 |
|---|---|
| Molecular Formula | C27H25FN4O2S |
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | 3-(3-fluorophenyl)-2-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one |
| Standard InChI | InChI=1S/C27H25FN4O2S/c1-19-6-4-8-21(16-19)30-12-14-31(15-13-30)25(33)18-35-27-29-24-11-3-2-10-23(24)26(34)32(27)22-9-5-7-20(28)17-22/h2-11,16-17H,12-15,18H2,1H3 |
| Standard InChI Key | MVSPWWCGJDTDBW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)F |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound features a quinazolin-4(3H)-one core, a bicyclic structure comprising a benzene ring fused with a pyrimidinone ring. Key modifications include:
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A 3-(m-fluorophenyl) group at position 3, introducing electron-withdrawing effects.
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A 2-((((4-(m-tolyl)-1-piperazinyl)carbonyl)methyl)thio) side chain at position 2, combining thioether, carbonyl, and piperazine functionalities .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>27</sub>H<sub>25</sub>FN<sub>4</sub>O<sub>2</sub>S |
| Molecular Weight | 488.6 g/mol |
| CAS Registry Number | 81262-80-8 |
| IUPAC Name | 3-(3-fluorophenyl)-2-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one |
| Topological Polar Surface Area | 96.7 Ų |
The m-tolyl substituent on the piperazine ring enhances lipophilicity, potentially improving blood-brain barrier permeability .
Synthetic Pathways
Cyclization Strategies
Quinazolinone synthesis typically involves cyclization of anthranilic acid derivatives. For this compound, a multi-step approach is employed:
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Formation of 2-hydrazino-3-(m-fluorophenyl)-3H-quinazolin-4-one:
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Piperazinyl Side Chain Incorporation:
Key Reaction:
Pharmacological Activities
Central Nervous System (CNS) Effects
In a seminal study by Lata et al., structural analogs demonstrated:
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MAO-B inhibition (IC<sub>50</sub> = 0.42 μM): Superior to selegiline (IC<sub>50</sub> = 0.98 μM) in Parkinson’s disease models .
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Anticonvulsant activity: 83% seizure protection in maximal electroshock tests, attributed to voltage-gated sodium channel modulation .
Antimicrobial Properties
Hybridization with the piperazine moiety enhances activity against:
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Gram-positive bacteria: MIC = 8 μg/mL vs. Staphylococcus aureus .
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Candida albicans: 76% growth inhibition at 32 μg/mL, surpassing fluconazole .
Anti-inflammatory Mechanisms
The compound reduces pro-inflammatory cytokines:
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TNF-α suppression: 58% at 10 μM (vs. 62% for dexamethasone) .
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COX-2 inhibition: Selective over COX-1 (IC<sub>50</sub> = 0.18 μM vs. 1.24 μM) .
Structure-Activity Relationships (SAR)
Impact of Fluorophenyl Substitution
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Meta-fluorine position maximizes π-π interactions with aromatic residues in MAO-B’s active site .
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Removal of fluorine decreases anticonvulsant potency by 4-fold .
Piperazinyl Modifications
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m-Tolyl > o-tolyl in enhancing logP (2.1 vs. 1.8) and CNS penetration .
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N-Methylation of piperazine reduces antimicrobial activity by 50%, suggesting free NH is critical for H-bonding .
Table 2: Biological Activity vs. Structural Variants
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